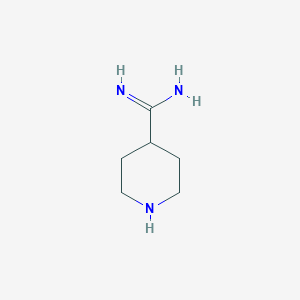

Piperidine-4-Carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c7-6(8)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQUIOLAKNWNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621005 | |

| Record name | Piperidine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951625-94-8 | |

| Record name | Piperidine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Piperidine 4 Carboximidamide

General Synthetic Approaches to Piperidine-4-Carboximidamide Core Structures

A variety of synthetic strategies have been developed to construct the piperidine (B6355638) ring and introduce the carboximidamide functionality at the C4 position. These methods range from classical reactions involving functional group transformations to modern multicomponent reactions that allow for the rapid assembly of complex molecules.

Amino-dechlorination and amino-dealkoxylation reactions are powerful methods for the formation of carbon-nitrogen bonds. In the context of piperidine synthesis, these reactions can be utilized to introduce nitrogen-containing substituents. For instance, the synthesis of piperidine-4-carboxamide derivatives has been achieved through these methods. researchgate.netresearchgate.net This approach typically involves the reaction of a piperidine precursor bearing a leaving group, such as a chlorine atom or an alkoxy group, at the 4-position with an amine. While direct synthesis of this compound via this route is not extensively documented, the synthesis of its precursor, piperidine-4-carboxamide, has been reported. researchgate.netresearchgate.net The subsequent conversion of the carboxamide to the carboximidamide could then be envisioned.

A general scheme for this approach is presented below:

| Starting Material | Reagent | Reaction Type | Product |

| Piperidine-4-carbonyl chloride | Ammonia (B1221849) | Amino-dechlorination | Piperidine-4-carboxamide |

| Methyl piperidine-4-carboxylate | Ammonia | Amino-dealkoxylation | Piperidine-4-carboxamide |

This table illustrates a generalized approach for the synthesis of a precursor to this compound.

A common and direct route to this compound involves the reaction of 4-cyanopiperidine (B19701) derivatives. The cyano group serves as a versatile precursor to the carboximidamide functionality. 4-Cyanopiperidine is an important intermediate that can be prepared from piperidine-4-carboxamide (isonipecotamide) through dehydration using reagents like phosphorus oxychloride or thionyl chloride. google.comgoogle.com

The conversion of the nitrile to the amidine can be achieved through several methods, most notably the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate ester hydrochloride salt. Subsequent treatment of this Pinner salt with ammonia furnishes the desired carboximidamide.

An alternative approach involves the direct addition of hydrogen sulfide to 4-cyanopiperidine to yield piperidine-4-carbothioamide, which can then be converted to the carboximidamide. google.com

Table of Reaction Conditions for 4-Cyanopiperidine Conversion:

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Cyanopiperidine | 1. HCl, Ethanol 2. Ammonia | Ethyl piperidine-4-carboximidate hydrochloride | This compound |

| 4-Cyanopiperidine hydrochloride | Hydrogen sulfide, Triethylamine (catalytic) | Piperidine-4-carbothioamide hydrochloride | (Following S-alkylation and amination) this compound |

This interactive table summarizes key synthetic routes starting from 4-cyanopiperidine.

Guanylating agents are reagents that introduce a guanidinyl group to a substrate, typically an amine. researchgate.netrsc.org While their primary use is for the synthesis of guanidines, the underlying reactivity can be adapted for the formation of related functionalities like carboximidamides. The synthesis of guanidines often proceeds through the reaction of an amine with a guanylating agent such as derivatives of pyrazole-1-carboximidamide, S-alkylisothioureas, or carbodiimides. rsc.org

For the synthesis of this compound, a potential strategy would involve the reaction of a suitable piperidine-based precursor with a reagent that can deliver the amidine nitrogen atoms. For example, the reaction of an activated piperidine-4-carboxylic acid derivative with an amino-imino species could potentially yield the target compound. Another approach involves the oxidative rearrangement of amidines into carbodiimides, which can then react with amines to form guanidines; this highlights the versatility of amidine-containing reagents in C-N bond formation. uantwerpen.besemanticscholar.org

Commonly Used Guanylating Agents: researchgate.netrsc.org

Thioureas

Isothioureas

Carbodiimides and Cyanamides

Pyrazole-1-carboximidamides

Triflyl guanidines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. taylorfrancis.comresearchgate.netacs.org MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.comresearchgate.nettandfonline.com

For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines. researchgate.net Another approach utilizes a one-pot reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid. acs.org While these reactions may not directly yield this compound, they can be used to construct a piperidine ring with a substituent at the 4-position (such as a cyano or ester group) that can be subsequently converted to the desired carboximidamide functionality. The versatility of MCRs allows for the incorporation of various functional groups, making it a valuable strategy for accessing diverse piperidine derivatives. rsc.org

Examples of Multicomponent Reactions for Piperidine Synthesis:

| Reaction Type | Reactants | Catalyst | Key Feature |

| Pseudo five-component | Aromatic aldehydes, anilines, alkyl acetoacetates | Ionic liquid researchgate.net | One-pot synthesis of substituted piperidines |

| Pseudo five-component | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | None specified acs.org | Generation of highly functionalized piperidines |

| One-pot, three-component | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl2·8H2O taylorfrancis.com | Aqua-compatible conditions |

| One-pot | Dimethyl malonate, formaldehyde O-benzyl oxime | Yb(OTf)3 / AgOTf tandfonline.com | Synthesis of piperidone tricarboxylate |

This table provides an overview of different multicomponent strategies for synthesizing the piperidine core.

Stereoselective Synthesis of Chiral this compound

The development of stereoselective methods for the synthesis of chiral piperidines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.

Enantioselective synthesis of chiral piperidine derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. dicp.ac.cnresearchgate.netnih.gov These methods allow for the precise control of the stereochemistry at the chiral centers of the piperidine ring.

One approach involves the asymmetric reduction of pyridine (B92270) precursors. dicp.ac.cn For instance, rhodium-catalyzed reductive transamination of pyridinium salts can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Another strategy is the use of chiral auxiliaries, such as D-arabinopyranosylamine, in domino Mannich–Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further elaborated to yield the desired chiral piperidine derivatives.

Furthermore, chemo-enzymatic methods have emerged as a powerful tool for the asymmetric dearomatization of activated pyridines, leading to stereo-enriched piperidines. nih.gov A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into well-defined chiral 3- and 3,4-substituted piperidines. nih.gov These enantioselective routes provide access to chiral piperidine scaffolds that can be functionalized to afford chiral this compound. A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids, which are versatile pharmaceutical intermediates, has been established from N-Cbz amino acid derivatives and Meldrum's acid. researchgate.net

Summary of Enantioselective Strategies:

| Strategy | Key Feature | Example |

| Asymmetric Catalysis | Rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cn | Synthesis of various chiral piperidines and fluoropiperidines. dicp.ac.cn |

| Chiral Auxiliaries | Use of D-arabinopyranosylamine in a domino Mannich–Michael reaction. researchgate.net | High diastereoselectivity in the formation of N-arabinosyl dehydropiperidinones. researchgate.net |

| Biocatalysis | Chemo-enzymatic dearomatization of activated pyridines. nih.gov | Stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov |

| Chiral Pool Synthesis | Starting from easily accessible N-Cbz amino acid derivatives. researchgate.net | Synthesis of chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net |

This table highlights various approaches for the stereoselective synthesis of chiral piperidine derivatives.

Diastereoselective Control in Synthesis

Achieving diastereoselective control in the synthesis of substituted piperidines is a significant challenge, essential for producing specific isomers. Various strategies have been developed to this end, ranging from catalyzed reactions to chemo-enzymatic approaches.

One effective method involves the hydrogenation of substituted pyridines. For instance, the hydrogenation of disubstituted pyridines using catalysts like Platinum(IV) oxide (PtO₂) under mild conditions preferentially yields cis-piperidines. whiterose.ac.uk The inherent stereochemistry of the starting material and the reaction conditions guide the formation of one diastereomer over another. Further stereochemical diversity can be achieved through subsequent epimerization of the initial products. whiterose.ac.uk

Another powerful strategy is the diastereoselective functionalization of existing piperidine rings. Highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates provide direct access to vicinally-substituted piperidine compounds. rsc.org This umpolung-type synthetic sequence allows for the introduction of vicinal (C2, C3) substituents in a controlled manner. rsc.org Similarly, organocatalytic domino reactions, such as the Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol, can create polysubstituted piperidines with up to four contiguous stereocenters with excellent selectivity. acs.org

Multi-component reactions also offer a pathway to highly substituted piperidines with significant stereocontrol. A novel four-component reaction using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate has been shown to be highly stereoselective, forming only one diastereomer of piperidin-2-one substituted pyridinium salts. dntb.gov.uaresearchgate.netresearchgate.net Furthermore, radical (4+2) cycloaddition reactions catalyzed by boronyl radicals can produce polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov

Chemo-enzymatic methods represent a burgeoning field for stereocontrolled synthesis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, demonstrating the power of combining chemical and biological catalysis to achieve precise stereochemistry. researchgate.netacs.org

Table 1: Examples of Diastereoselective Synthesis Methods for Piperidine Derivatives

| Method | Key Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | PtO₂, H₂ | Predominantly cis-piperidines | whiterose.ac.uk |

| Carbolithiation | Alkyllithiums, α-aryl piperidine enecarbamates | Diastereoselective synthesis of vicinally-substituted piperidines | rsc.org |

| Four-Component Reaction | Pyridinium ylides, aldehydes, Michael acceptors, ammonium acetate | Highly stereoselective formation of a single diastereomer | dntb.gov.uaresearchgate.netresearchgate.net |

| Radical (4+2) Cycloaddition | Diboron(4) compounds, 4-phenylpyridine | Polysubstituted piperidines in high yield and diastereoselectivity | nih.gov |

| Chemo-enzymatic Cascade | Amine oxidase, Ene imine reductase (EneIRED) | Stereo-defined 3- and 3,4-substituted piperidines | researchgate.netacs.org |

Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is critical for modulating its chemical properties and exploring its utility in various scientific domains. Strategies focus on creating analogs with diverse substituents, incorporating the core structure into larger hybrid molecules, and modifying the piperidine nitrogen.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of piperidine-containing compounds is a cornerstone of medicinal chemistry and materials science. ajchem-a.comresearchgate.net A variety of methods have been developed for the efficient construction of highly substituted piperidine derivatives. ajchem-a.com These techniques include multi-component reactions, which allow for the assembly of complex molecules in a single step, and the use of green chemistry methods such as water-initiated processes and solvent-free reactions. ajchem-a.comajchem-a.com

For example, the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide has been achieved through amino-de-chlorination and amino-de-alkoxylation reactions. researchgate.net While this example refers to a carboxamide, the synthetic principles are applicable to the analogous carboximidamide structure. The development of novel techniques for constructing these heterocyclic compounds remains a major focus in organic synthesis. ajchem-a.com

Incorporation into Hybrid Scaffolds

Molecular hybridization is a powerful strategy that combines distinct chemical scaffolds to create new molecules with potentially enhanced or novel properties. The this compound moiety can be incorporated into larger, hybrid structures.

A notable example is the design and synthesis of piperine-carboximidamide hybrids. semanticscholar.org In this approach, the aryl carboximidamide pharmacophore is chemically linked to a piperine (B192125) backbone. semanticscholar.org The synthesis involves coupling amidoximes with piperic acid (derived from the hydrolysis of piperine) using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) at room temperature. semanticscholar.org This strategy demonstrates how the carboximidamide group, attached to a piperidine-like structure (in this case, part of the piperine alkaloid), can be integrated into a larger molecular framework. The synthesis of scaffolds featuring both pyridine and piperidine moieties joined by a substituted methylene group further illustrates the chemical strategies used to create complex hybrid systems. researchgate.net

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's properties. researchgate.net N-alkylation is a fundamental transformation for this purpose.

Standard methods for N-alkylation include reacting the piperidine with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The base neutralizes the acid formed during the reaction, facilitating the monoalkylation of the nitrogen. researchgate.net

Another widely used technique is reductive amination. This process involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method is central to the synthesis of various N-substituted piperidine and piperazine (B1678402) derivatives. nih.gov These modifications at the piperidine nitrogen are crucial for tuning the molecule's steric and electronic properties.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective pathways for the synthesis of complex molecules like this compound. Modern synthetic chemistry increasingly relies on catalytic methods to construct heterocyclic frameworks, with a significant trend moving towards environmentally benign, metal-free systems.

Metal-Free Catalysis in N-Heterocyclic Framework Synthesis

The synthesis of nitrogen-containing heterocycles, including the piperidine ring, is increasingly benefiting from metal-free catalytic systems. rsc.org These approaches avoid potential contamination of the final product with residual metals and often align with the principles of green chemistry. frontiersin.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, proline-catalyzed Mannich reactions are instrumental in forming piperidine alkaloids. rsc.orgrsc.org This biomimetic approach mimics natural biosynthetic pathways to create complex heterocyclic structures. rsc.org The use of organocatalysts can be combined with biocatalysis in hybrid cascades, where an enzyme generates a reactive intermediate that then enters an organocatalytic cycle to form the final product. rsc.orgrsc.org

Other metal-free strategies include photoredox catalysis using organic dyes and electrochemical synthesis. frontiersin.orgnih.gov Intramolecular electrochemical C-H amination, for instance, uses electricity to facilitate the formation of N-heterocycles without the need for metal catalysts or external oxidants. frontiersin.org These methods are valued for their high efficiency and reduced environmental impact, representing the forefront of modern synthetic chemistry for N-heterocyclic frameworks. rsc.orgresearchgate.net

Table 2: Overview of Metal-Free Catalytic Approaches for N-Heterocycle Synthesis

| Catalytic Approach | Catalyst Type | Example Reaction | Reference |

|---|---|---|---|

| Organocatalysis | Small organic molecules (e.g., Proline) | Mannich reaction for alkaloid synthesis | rsc.orgrsc.org |

| Hybrid Bio-organocatalysis | Enzyme (e.g., Transaminase) + Organocatalyst (e.g., Proline) | Cascade synthesis of 2-substituted piperidines | rsc.orgrsc.org |

| Electrochemical Synthesis | Electricity | Intramolecular C-H amination | frontiersin.org |

| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y) | Radical cascade annulations | nih.gov |

Organocatalyzed Electrochemical Approaches

The synthesis of this compound and its derivatives through organocatalyzed electrochemical methods represents an emerging and environmentally conscious approach in organic chemistry. This strategy combines the principles of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, with electrochemistry, where reactions are driven by an electric current. This combination offers a unique avenue for the construction of the piperidine core and the formation of the carboximidamide group under mild and sustainable conditions. While direct, single-step organocatalyzed electrochemical methods for the synthesis of this compound are still under development, a multi-step approach leveraging established principles in both fields provides a viable synthetic pathway.

A plausible strategy involves the initial formation of a suitable piperidine precursor containing a nitrile group (piperidine-4-carbonitrile), followed by the electrochemical conversion of the nitrile to the desired carboximidamide, potentially facilitated by an organocatalyst.

Formation of the Piperidine Ring

Organocatalysis offers a powerful toolkit for the enantioselective synthesis of substituted piperidines. nih.govscholaris.ca Methods such as the intramolecular aza-Michael addition of N-tethered alkenes can be employed to construct the piperidine ring with high stereocontrol. nih.gov For instance, a quinoline-based organocatalyst in the presence of a cocatalyst like trifluoroacetic acid can facilitate the cyclization of an appropriate aminonitrile precursor to yield a protected 4-cyanopiperidine derivative in good yields and high enantiomeric excess. nih.gov

Electrochemical Conversion of Nitrile to Amidine

The transformation of a nitrile to an amidine is a key step in this synthetic strategy. Electrochemical methods provide a green alternative to traditional chemical reagents for this conversion. The process generally involves the reduction of the nitrile at the cathode to form a reactive intermediate, which then reacts with an amine source.

While the literature does not yet describe a direct organocatalyzed electrochemical amination of piperidine-4-carbonitrile, the principles can be inferred from related transformations. The electrochemical reduction of imines for the synthesis of piperidine derivatives has been successfully demonstrated, highlighting the utility of electrochemistry in forming N-heterocycles. beilstein-journals.orgresearchgate.net Furthermore, the amination of nitriles to form amidines is a known chemical transformation, and electrochemical approaches to amine oxidation for nitrile synthesis have been explored. nih.govresearchgate.net

A potential reaction scheme is outlined below:

Table 1: Proposed Organocatalyzed Electrochemical Synthesis of this compound

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1 | Protected Piperidine-4-carbonitrile | Electrochemical cell (e.g., undivided cell with a carbon-based cathode), supporting electrolyte (e.g., tetra-n-butylammonium perchlorate), ammonia source (e.g., ammonium chloride), organocatalyst (e.g., thiourea derivative) | Protected this compound |

| 2 | Protected this compound | Deprotection conditions (e.g., acid or base hydrolysis) | This compound |

Detailed Research Findings:

Research in related areas provides foundational support for this proposed methodology. For example, the electroreductive cyclization of imines with terminal dihaloalkanes has been shown to produce piperidine derivatives in good yields. beilstein-journals.org This demonstrates the feasibility of forming the piperidine ring electrochemically.

Furthermore, recent advancements have combined biocatalysis with electrochemical methods, such as Ni-electrocatalytic decarboxylative cross-coupling, for the synthesis of complex piperidine derivatives. chemistryviews.org While not strictly organocatalysis, this highlights the growing trend of integrating catalytic methods with electrochemistry for the synthesis of valuable nitrogen-containing heterocycles.

The development of direct organocatalyzed electrochemical approaches for the synthesis of this compound is an active area of research. The potential benefits of such a method, including improved safety, reduced waste, and enhanced control over reactivity and selectivity, continue to drive innovation in this field.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms of Piperidine-4-Carboximidamide and its Derivatives

The chemical behavior of this compound is dictated by the interplay between the nucleophilic amidine functional group and the reactivity of the saturated heterocyclic piperidine (B6355638) ring.

The amidine group, -C(=NH)NH2, is a key center of reactivity in this compound. While amidines can be formed via the nucleophilic addition of amines to nitriles, a reaction often catalyzed by metal species like Zn(II), the amidine group itself can act as a potent nucleophile in subsequent synthetic transformations. rsc.orgrsc.org

A significant application demonstrating this nucleophilicity is the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which are valuable scaffolds in medicinal chemistry. In this pathway, a derivative such as N-hydroxy-piperidine-4-carboximidamide is utilized as the key starting material. googleapis.com The reaction proceeds when the N-hydroxyamidine is treated with an acylating agent, for instance, an acyl chloride like 3-fluorobenzoyl chloride. googleapis.com The nitrogen atom of the hydroxyamidine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular cyclization and dehydration step, yielding the stable 3,5-disubstituted 1,2,4-oxadiazole ring system, where the piperidine moiety is attached at the 3-position of the newly formed heterocycle. googleapis.com

A summary of key reagents in these transformations is presented below.

| Starting Material | Reagent(s) | Product Type | Reference |

| N-hydroxy-1-(4-isopropylbenzoyl)this compound | 3-fluorobenzoyl chloride, triethylamine | 1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone | googleapis.com |

| Piperidine-4-carbonitrile | Hydroxylamine hydrochloride, triethylamine | N-hydroxy-piperidine-4-carboximidamide | googleapis.com |

| Compound of Formula (IIa) | Compound of Formula (III) | Compound of Formula (Ic) (this compound derivative) | googleapis.com |

The saturated carbon framework of the piperidine ring can undergo oxidation. Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals show that the reaction proceeds via hydrogen atom abstraction from the C-H or N-H bonds. acs.org The C2 position (adjacent to the nitrogen) is particularly susceptible to this abstraction. acs.org The stability and reactivity of piperidine derivatives can be significantly influenced by the nature of substituents on the ring, which can alter the electron density and steric environment. scbt.com For example, electron-withdrawing groups can reduce the nucleophilicity of the ring nitrogen. masterorganicchemistry.com Various catalytic systems, including those based on iridium, have been developed for the stereoselective synthesis of substituted piperidines through cascades of oxidation, amination, and reduction. nih.gov

The presence of a hydroxyl group on a piperidine ring introduces alternative and often specific oxidation pathways. The oxidation of 4-substituted 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) derivatives, which are structurally related to piperidine, serves as a model for these reactions. In the case of 4-hydroxy-TEMPO (TEMPOL), reaction with hydroxyl radicals is proposed to initiate via hydrogen abstraction from the carbon atom at the 4-position (the one bearing the hydroxyl group). researchgate.net This is followed by further reaction with either a second hydroxyl radical or dioxygen to yield the corresponding ketone, 4-oxo-TEMPO (TEMPONE). researchgate.net

In other systems, such as 2-(piperidinyl)ethanol derivatives, chemical oxidation using reagents like mercury(II)-ethylenediaminetetraacetic acid (Hg(II)-EDTA) results in a regioselective dehydrogenation. researchgate.net This process forms an iminium function involving the tertiary alpha-carbon atom of the piperidine ring. researchgate.net This reactive iminium intermediate can then undergo intramolecular cyclization with the hydroxyl group to yield diastereomeric mixtures of oxazolidines. researchgate.net These studies demonstrate that the hydroxyl group can direct the site of oxidation or participate in subsequent intramolecular reactions.

Elucidation of Reaction Pathways and Transition States

Understanding the intricate details of reaction mechanisms requires a combination of computational modeling and experimental verification to map out energetic landscapes and validate proposed intermediates and pathways.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. By optimizing the geometries of reactants, products, and transition states, researchers can calculate reaction energetics and predict the most likely pathways.

A detailed theoretical study on the OH-initiated atmospheric oxidation of piperidine provides significant insight into the reactivity of the ring system. acs.org Using quantum chemistry calculations, the potential energy surface for the reaction was mapped, revealing that the process begins with hydrogen abstraction. The calculations showed different activation barriers for abstraction from the four unique positions on the piperidine ring (N1, C2, C3, and C4). acs.org For the more stable equatorial conformer of piperidine at 298 K, the calculations predicted specific branching ratios for the initial H-abstraction, indicating the relative likelihood of reaction at each site. acs.org For example, the HO₂-elimination step in piperidine oxidation has been calculated to have a reaction barrier of 19.2 kcal/mol. Such computational approaches allow for the prediction of regioselectivity and the identification of key transition states that govern the reaction outcome.

Table 1: Calculated H-Abstraction Branching Ratios for Equatorial Piperidine + OH at 298 K

| Abstraction Site | Atom Number | Branching Ratio | Reference |

|---|---|---|---|

| N-H | N¹ | 32% | acs.org |

| α-C-H | C² | 53% | acs.org |

| β-C-H | C³ | 13% | acs.org |

| γ-C-H | C⁴ | 2% | acs.org |

Experimental studies are essential to confirm the pathways predicted by computational models. For the OH-initiated oxidation of piperidine, experimental product analysis confirmed that the reaction proceeds via H-abstraction from both the N-H and C-H groups. acs.org The major product identified was 2,3,4,5-tetrahydropyridine, an imine resulting from abstraction at the C2 position, which aligns with the computational prediction that this is the most favorable pathway. acs.org The formation of minor products like 1-nitrosopiperidine also supported the occurrence of H-abstraction at the N1 position. acs.org

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure, where the piperidine ring and the carboximidamide group are the primary sites for chemical transformations. The interplay between the electronic and steric properties of substituents on these moieties, as well as the stereochemical orientation of the molecule, dictates the course and outcome of its reactions.

The carboximidamide group, with its nucleophilic nitrogen atoms and electrophilic carbon, is a key site for reactions. vulcanchem.com Its reactivity can be modulated by N-substitution. For instance, N-hydroxy derivatives exhibit altered electronic properties and reactivity profiles. vulcanchem.com The introduction of substituents on an attached phenyl ring in related carboximidamide structures has been shown to significantly impact their biological and chemical activity. nih.gov Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) on an aromatic ring attached to the carboximidamide can influence the nucleophilicity of the nitrogen atoms and the electrophilicity of the imine carbon. nih.govlibretexts.org

Substituents on the piperidine ring also play a crucial role. The piperidine nitrogen's basicity and nucleophilicity are affected by substituents on the ring. Electron-withdrawing groups can decrease the basicity, while electron-donating alkyl groups can increase it. The position of these substituents is also critical. A substituent at the C4 position, such as a methyl group, provides a specific spatial arrangement that can influence interactions and reactivity. vulcanchem.com Studies on related piperidine systems show that reactivity generally decreases with increased steric bulk around the reaction center. For example, in SNAr reactions, piperidine is a more reactive nucleophile than more sterically hindered amines. unilag.edu.ng

The following table summarizes the predicted influence of various substituents on the chemical transformations of this compound, based on established chemical principles and findings from related structures.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Rationale |

| Carboximidamide-N' | Electron-Withdrawing Group (e.g., -COR, -SO2R) | Decreases nucleophilicity of the N'-nitrogen; may increase the acidity of the N'-H proton. | Inductive and resonance effects withdraw electron density from the nitrogen atom. libretexts.org |

| Electron-Donating Group (e.g., -Alkyl) | Increases nucleophilicity of the N'-nitrogen. | Inductive effect pushes electron density towards the nitrogen atom. libretexts.org | |

| Hydroxyl (-OH) | Alters electronic properties and hydrogen bonding capabilities, modifying interactions with electrophiles. vulcanchem.com | The oxygen atom can participate in hydrogen bonding and has distinct electronic effects compared to nitrogen or carbon substituents. | |

| Piperidine Ring (C4) | Alkyl Group (e.g., -CH3) | Can provide steric hindrance to approaching reagents; minor electronic effect on the distal carboximidamide group. | The equatorial position is generally favored to minimize steric strain, influencing the overall conformation. vulcanchem.com |

| Hydroxyl (-OH) | Can be a site for further reactions (e.g., oxidation, etherification) and can influence solubility and hydrogen bonding. acs.org | Introduces a new functional group with distinct reactivity. | |

| Piperidine Ring (N1) | (If the carboximidamide is at C4 and N1 is substituted) | Substituents on the piperidine nitrogen (e.g., Boc group) significantly influence the reactivity of the ring, for instance by enabling α-lithiation. escholarship.org | The nature of the N1 substituent dictates the electronic and steric environment of the entire ring. |

Research on piperine-carboximidamide hybrids has demonstrated that the nature of the substituent on a benzene (B151609) carboximidamide moiety directly correlates with activity. nih.gov For example, a chloro-substituent (an electron-withdrawing group) at the meta position of the benzene ring resulted in significant activity in biological assays. nih.gov This highlights the profound impact of electronic effects transmitted through the carboximidamide structure.

The three-dimensional arrangement of atoms in this compound and its derivatives is a critical determinant of their reactivity. The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions, leading to different stereochemical outcomes in reactions.

The stereochemical configuration of substituents on the piperidine ring can direct the approach of reagents and stabilize transition states in a selective manner. For instance, in reactions involving the functionalization of the piperidine ring, the existing stereocenters can lead to high diastereoselectivity. Studies on the carbolithiation of piperidine-based enecarbamates have shown that a methyl group at the C4 position can lead to the formation of a single diastereomer. escholarship.org This stereocontrol is attributed to the substituent's influence on the conformational preference of the ring and the transition state energies. The C4 methyl group is thought to favor a transition state where a stabilizing donor-acceptor interaction can occur. escholarship.org

When piperidine derivatives undergo cyclization reactions, the stereochemistry of the starting material often dictates the stereochemistry of the product. For example, the cyclization of certain amino-aldehydes to form piperidines can proceed stereoselectively. mdpi.com The initially formed trans-isomer can sometimes convert to the more thermodynamically stable cis-isomer over time, indicating that both kinetic and thermodynamic control are important factors influenced by the molecule's stereochemistry. mdpi.com

The impact of stereochemistry on reactivity can be summarized in the following table, drawing on principles observed in piperidine chemistry.

| Stereochemical Feature | Impact on Chemical Transformations | Example/Rationale |

| Chair Conformation | The axial and equatorial positions of substituents create different steric environments, influencing the direction of nucleophilic or electrophilic attack. | An incoming bulky reagent may preferentially attack from the less hindered equatorial side. |

| Cis/Trans Isomerism | The relative orientation of substituents on the piperidine ring affects ring conformation and stability, which in turn influences reaction rates and product distributions. | In substitution reactions, the leaving group's orientation (axial vs. equatorial) can affect the rate. The formation of a more stable trans or cis product can be the driving force of a reaction. mdpi.com |

| Diastereoselectivity | A pre-existing chiral center on the piperidine ring can direct the formation of a new chiral center with a specific configuration. | A C4-substituent on a piperidine enecarbamate directs lithiation to produce a single diastereomer, showcasing high stereocontrol. escholarship.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of Piperidine-4-Carboximidamide, offering insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the carboximidamide group. The piperidine ring, which typically adopts a chair conformation, will have axial and equatorial protons that may exhibit complex splitting patterns due to geminal and vicinal coupling.

Protons on the piperidine ring adjacent to the nitrogen atom (C2 and C6) are anticipated to appear in the range of δ 2.8-3.5 ppm. researchgate.netnih.gov The protons at C3 and C5 would likely resonate further upfield, around δ 1.5-2.2 ppm. researchgate.netnih.gov The methine proton at the C4 position, attached to the carbon bearing the carboximidamide group, is expected to be a multiplet around δ 2.6 ppm. researchgate.net The protons of the N-H groups in the carboximidamide and the piperidine ring are exchangeable and may appear as broad singlets. Specifically, the NH proton of the piperidine ring might be observed around δ 5.85, while the NH₂ protons of the carboximidamide group could appear near δ 6.19 ppm, although their chemical shift can be highly dependent on solvent and concentration. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Piperidine N-H | Variable, broad | Singlet |

| C2-H, C6-H (axial & equatorial) | 2.8 - 3.5 | Multiplet |

| C3-H, C5-H (axial & equatorial) | 1.5 - 2.2 | Multiplet |

| C4-H | ~2.6 | Multiplet |

| Carboximidamide N-H₂ | Variable, broad | Singlet |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The carbon atom of the carboximidamide group (C=N) is a key diagnostic signal, expected to appear significantly downfield, potentially around δ 157-162 ppm. nih.govtandfonline.com

The carbons of the piperidine ring will have characteristic shifts. The carbons adjacent to the nitrogen (C2 and C6) are expected to resonate at approximately δ 46 ppm. nih.govchemicalbook.com The C3 and C5 carbons would likely appear around δ 23-25 ppm. nih.govchemicalbook.com The C4 carbon, being attached to the electron-withdrawing carboximidamide group, will be shifted downfield relative to a simple piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| Carboximidamide (C=N) | 157 - 162 |

| C2, C6 | ~46 |

| C4 | >40 |

| C3, C5 | 23 - 25 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the piperidine ring. For instance, it would show correlations between the protons at C2/C6 and C3/C5, as well as between the C3/C5 protons and the C4 proton, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal of the piperidine ring to its corresponding carbon atom, such as the C2 protons to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This would be crucial to confirm the attachment of the carboximidamide group to the C4 position of the piperidine ring by showing a correlation from the C4 proton to the carboximidamide carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in this compound.

The IR and Raman spectra of this compound are expected to display characteristic bands for the N-H, C-N, and C=N bonds.

N-H Stretching: The N-H stretching vibrations of the piperidine secondary amine and the primary amine of the carboximidamide group are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. tandfonline.comvulcanchem.com The presence of multiple bands in this region can be attributed to symmetric and asymmetric stretching modes of the NH₂ group.

C=N Stretching: A strong absorption band corresponding to the C=N stretching of the imidamide group is anticipated around 1622-1640 cm⁻¹. tandfonline.com

N-H Bending: The N-H bending vibrations (scissoring) of the NH₂ group typically appear in the region of 1580-1650 cm⁻¹, potentially overlapping with the C=N stretch.

C-N Stretching: The C-N stretching vibrations of the piperidine ring and the carboximidamide group will be found in the fingerprint region, generally between 1000-1350 cm⁻¹.

The Raman spectrum is complementary to the IR spectrum and is particularly useful for observing the C=N double bond and the symmetric vibrations of the molecule. mdpi.com

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| N-H (Amine/Amidine) | Stretching | 3200 - 3500 |

| C=N (Imidamide) | Stretching | 1622 - 1640 |

| N-H (Amidine) | Bending | 1580 - 1650 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1350 |

The analysis of this compound in the solid phase can be accomplished using techniques such as solid-state NMR, FT-IR, and Raman spectroscopy. Solid-phase analysis is particularly relevant if the compound is synthesized on a solid support, a common strategy in medicinal chemistry to create libraries of related molecules. researchgate.net

In-situ Raman spectroscopy can be employed to monitor the synthesis or any solid-state transformations, such as polymorphic changes, in real-time. mdpi.com Different crystal forms (polymorphs) of the compound would exhibit unique Raman signatures, allowing for their identification and quantification. mdpi.com Solid-state NMR can provide information about the molecular conformation and packing in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structure of molecules, as well as assessing sample purity. For this compound, various MS methods provide critical data.

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight Determination

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 127.19 g/mol , and its exact mass is 127.110947427 Da. nih.gov In an EIMS experiment, the primary goal is to identify the molecular ion peak (M+), which corresponds to this exact mass.

The high energy of electron ionization often causes the molecular ion to fragment. For compounds containing a piperidine ring, fragmentation patterns are diagnostic. researchgate.netnist.gov While a specific EIMS spectrum for this compound is not publicly detailed, analysis of similar structures suggests that characteristic fragments would arise from the cleavage of the C-C bond between the piperidine ring and the carboximidamide group, as well as the opening of the piperidine ring itself. researchgate.net The absence or low intensity of the molecular ion peak is also a possibility for some piperidine analogues under EI conditions. researchgate.net

Table 1: EIMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃N₃ | nih.gov |

| Molecular Weight | 127.19 g/mol | nih.gov |

| Exact Mass | 127.110947427 Da | nih.gov |

| Expected Molecular Ion (M+) | m/z 127.1110 |

| Potential Fragmentation Sites | Cleavage of the piperidine ring; loss of the carboximidamide group. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for separating components of a mixture and identifying them based on their mass-to-charge ratio. It is a primary method for determining the purity and confirming the identity of this compound. bldpharm.com The technique's high sensitivity allows for the detection of trace-level impurities, which is critical in pharmaceutical quality control. nih.govlcms.cz

An LC-MS method for analyzing this compound would involve separating the compound from any impurities on a chromatography column, such as a C18 column, followed by detection with a mass spectrometer. nih.gov The identity of the compound is confirmed by matching its retention time and its measured mass-to-charge ratio with that of a reference standard. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com For complex separations where impurities might co-elute, advanced techniques like two-dimensional LC (2D-LC) can be employed for a more accurate purity assessment. chromatographyonline.com

Table 2: Representative LC-MS Parameters for Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatography Column | Atlantis C18 (or equivalent) | Provides good retention and separation for polar compounds. nih.gov |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724)/methanol. | Acidified mobile phase promotes protonation for positive ion mode ESI. nih.govlcms.cz |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules; positive mode detects the protonated molecule [M+H]⁺. |

| Detection | Quadrupole Mass Analyzer | Scans for the target mass-to-charge ratio (m/z) of the protonated molecule. |

| Expected Ion | [C₆H₁₃N₃ + H]⁺ | m/z 128.1182 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and thermally stable compounds within a mixture. etamu.edu Its application to this compound is suitable for analyzing the compound in the presence of other volatile components or for identifying it as part of a complex mixture, such as in extracts of natural products where piperidine alkaloids are present. nih.gov

The process involves injecting the sample into the GC, where it is vaporized and separated as it travels through a capillary column. lancashire.ac.uk The separated components then enter the mass spectrometer for detection and identification. lancashire.ac.uk Given the polarity of the amine and amidine groups, derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte, leading to better chromatographic peak shape. The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for identification. googleapis.com

Table 3: Illustrative GC-MS Analytical Data

| Parameter | Value | Reference |

|---|---|---|

| Separation Column | 5% phenyl/95% methyl silicone capillary column | A common stationary phase for general-purpose analysis. unodc.org |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the analyte through the column. etamu.edu |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI conditions for generating reproducible fragmentation patterns. hmdb.ca |

| Example Retention Time (Rt) | 3.9 min (for a related derivative) | googleapis.com |

| Detected Ion (as derivative) | M+H = 272 (for a related derivative) | googleapis.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. ijprajournal.com

Electronic Absorption Studies

The electronic absorption spectrum of a molecule is dependent on its chromophores—the parts of the molecule that absorb light. msu.edu this compound contains a saturated piperidine ring and a carboximidamide group. These structures lack extended conjugated π-systems. libretexts.org The primary electronic transitions available are from non-bonding (n) electrons on the nitrogen atoms to anti-bonding sigma orbitals (σ*).

These n→σ* transitions typically occur at high energies, corresponding to wavelengths in the far-UV region (below 220 nm). msu.edursc.org The amidine group (C=N) also possesses non-bonding electrons and a π-bond, allowing for n→π* and π→π* transitions. However, without conjugation, these absorptions are also expected to be weak and occur at low wavelengths. libretexts.org Therefore, this compound is expected to be largely transparent in the near-UV (220-400 nm) and visible (400-800 nm) regions.

Table 4: Expected Electronic Transitions for this compound

| Functional Group | Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| Amine (N-H) | n → σ* | < 220 nm | Low to Medium |

| Amidine (C=N) | n → π* | < 220 nm | Low |

| Amidine (C=N) | π → π* | < 200 nm | Medium |

Charge Transfer Interaction Analysis

While this compound does not exhibit significant internal absorption, it can participate in intermolecular charge-transfer (CT) interactions. libretexts.org Acting as an n-electron donor (Lewis base) through its nitrogen lone pairs, it can form a CT complex with a suitable electron acceptor (Lewis acid). nih.gov This interaction creates new molecular orbitals, and electronic transitions between them give rise to a new, often intense, absorption band at a longer wavelength, frequently in the visible region. libretexts.orgresearchgate.net

The formation of these CT complexes can be studied spectrophotometrically. By mixing this compound with a known π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or a σ-acceptor like iodine, a colored solution would likely form. nih.gov Analysis of the new CT band allows for the calculation of important parameters such as the formation constant (KCT) of the complex and the energy of the charge transfer (ECT), providing insight into the stability and electronic nature of the donor-acceptor interaction. nih.govmdpi.com

Table 5: Hypothetical Data for a Charge-Transfer Complex

| Acceptor | Solvent | CT Band (λmax) | Formation Constant (KCT) (L mol⁻¹) | CT Energy (ECT) (eV) |

|---|---|---|---|---|

| DDQ | Chloroform | ~460 nm | High | ~2.5 |

| Iodine | Chloroform | ~365 nm | Moderate | ~3.4 |

Data is modeled on analogous studies with piperidine derivatives. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a crystal, a detailed model of the electron density can be generated, revealing atomic positions, bond lengths, bond angles, and conformational details. wikipedia.org

While specific crystallographic data for this compound is not widely published, analysis of closely related piperidine-containing structures provides significant insight into the expected solid-state conformation. For instance, studies on derivatives like N-Carbamoyl-Piperidine-4-Carboxylic Acid and Piperidine-1-carboximidamide have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov In this conformation, substituents can occupy either axial or equatorial positions. nih.gov

In the crystal structure of Piperidine-1-carboximidamide, the analysis revealed C=N double bond and C-N single bond characteristics within the carboximidamide group. nih.gov The molecules in the crystal are linked by N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.gov Such hydrogen bonding patterns are critical for understanding the solid-state packing and physical properties of the compound. The data obtained from such an analysis is highly detailed, as illustrated by the crystallographic data for a related compound.

Table 1: Example Crystallographic Data for Piperidine-1-carboximidamide nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₃ |

| Molecular Weight (Mr) | 127.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2193 (9) |

| b (Å) | 5.5784 (5) |

| c (Å) | 10.4885 (7) |

| β (°) | 91.887 (4) |

| Volume (ų) | 714.55 (10) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation, identification, and quantification of compounds. For piperidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov This technique uses a non-polar stationary phase (often a C18, or octadecylsilyl, column) and a polar mobile phase. sielc.comnih.gov

The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for analyzing piperidine-containing compounds consists of a mixture of acetonitrile and an aqueous buffer, such as phosphate (B84403) buffer or water containing an acid like phosphoric acid or formic acid. nih.govsielc.com The choice of acid modifier is often dictated by the detector being used; for instance, formic acid is compatible with mass spectrometry (MS) detection. sielc.com

Because some piperidine compounds lack a strong UV chromophore, alternative detection methods like Charged Aerosol Detection (CAD) may be used. researchgate.net In some cases, pre-column derivatization with a UV-active agent, such as 4-toluene sulfonyl chloride, can be performed to enable sensitive UV detection. nih.gov The method is validated for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure it is suitable for routine quality control analysis. nih.govnih.govresearchgate.net

Table 2: Example HPLC Conditions for Piperidine Derivative Analysis

| Parameter | Condition 1 nih.gov | Condition 2 researchgate.net | Condition 3 sielc.com |

|---|---|---|---|

| Compound Type | Piperidine (derivatized) | 4-Methanesulfonyl-piperidine | 4-chloro-1-methyl-piperidine |

| Column | Inertsil C18 (250 x 4.6 mm) | Atlantis C18 (150 x 4.6 mm, 3.5 µm) | Newcrom R1 |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) | Water (0.1% Heptafluorobutyric Acid) : Acetonitrile (90:10, v/v) | Acetonitrile, Water, and Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV | Charged Aerosol Detection (CAD) | UV, MS-compatible |

| Temperature | 30°C | 40°C | Not Specified |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. umass.edu It is widely used in synthetic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. umass.edulongdom.org

In the context of synthesizing this compound or its precursors, TLC is an invaluable tool for reaction monitoring. wisc.edu The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. savemyexams.com The plate is then placed in a sealed chamber with a shallow pool of a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it passes over the spot and carries the components of the mixture up the plate at different rates. wisc.edu

The separation is based on the relative affinities of the compounds for the stationary phase (silica) and the mobile phase. wisc.edu By spotting the starting material, the reaction mixture, and a "co-spot" (a spot of starting material on top of the reaction mixture) on the same plate, a chemist can visually track the disappearance of the reactant and the appearance of the product. rochester.edu

After development, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, most are colorless, requiring visualization aids such as UV light (if the compounds are UV-active, they appear as dark spots on a fluorescent background) or staining with an agent like iodine vapor or potassium permanganate. umass.edulongdom.orgthaiscience.info The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize and compare compounds. TLC is also a primary tool for the initial assessment of product purity after work-up and purification. aga-analytical.com.pl

Table 3: Typical TLC System for Monitoring a Piperidine Derivative Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum or glass plates. nih.govthaiscience.info |

| Mobile Phase (Eluent) | A mixture of solvents, often a non-polar and a polar solvent. A common example for piperidine derivatives is n-hexane and ethyl acetate (B1210297) (e.g., 7:3 v/v). thaiscience.info The polarity is adjusted to achieve good separation. |

| Application | A capillary tube is used to apply small spots of the starting material(s) and the reaction mixture at different time points onto the baseline of the plate. wisc.edu |

| Development | The plate is placed in a closed chamber containing the mobile phase, which ascends the plate via capillary action. umass.edu |

| Visualization | The dried plate is viewed under UV light (254 nm and/or 366 nm). longdom.org Alternatively, the plate can be placed in a chamber containing iodine crystals, which react with organic compounds to produce colored spots. longdom.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and properties of a given molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govrsc.orgmdpi.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. For Piperidine-4-Carboximidamide, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be instrumental in determining its fundamental electronic properties. rsc.orgmdpi.com

Key properties that would be elucidated for this compound using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra to help in the characterization of the molecule.

Electronic Properties: Calculating dipole moment, polarizability, and other electronic descriptors. researchgate.net

Thermodynamic Parameters: Predicting properties such as the heat of formation and Gibbs free energy.

| Parameter | Description | Typical Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Lowest energy conformation (bond lengths, angles). | B3LYP/6-311++G(d,p) |

| Total Energy | The total electronic energy of the molecule in its ground state. | B3LYP/6-311++G(d,p) |

| Dipole Moment | A measure of the net molecular polarity. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Frequencies corresponding to molecular vibrations (IR/Raman). | B3LYP/6-311++G(d,p) |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ntnu.nomdpi.com While DFT includes some measure of electron correlation, HF theory neglects it, which can affect the accuracy of certain properties. However, HF is a crucial starting point for more advanced calculations and remains a valuable tool for geometry optimization. scirp.orgresearchgate.net

For this compound, the HF method, often in conjunction with a basis set like 6-31G(d), would be used to:

Obtain an initial optimized molecular geometry. mdpi.com

Calculate the total electronic energy and molecular orbitals.

Serve as a reference for more sophisticated methods that build upon the HF framework to include electron correlation (post-HF methods). ntnu.no

The geometry optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation. scirp.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For this compound, analysis of the FMOs would provide insights into:

Chemical Reactivity: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

Electronic Transitions: The HOMO-LUMO gap corresponds to the lowest energy electronic excitation, which can be correlated with UV-Visible spectral data. scirp.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like chemical hardness, softness, electronegativity, and the global electrophilicity index can be calculated to quantify reactivity. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Global Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the electrophilic nature of the molecule. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.org It is plotted on the surface of the electron density, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green represents neutral potential. researchgate.net

For this compound, an MEP map would be invaluable for:

Identifying the nucleophilic and electrophilic sites. The nitrogen atoms of the amine and imidamide groups, with their lone pairs of electrons, would likely be regions of negative potential (red), while the hydrogen atoms attached to them would be regions of positive potential (blue).

Predicting intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its behavior in a biological or chemical system. rsc.org

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. colab.ws

Applied to this compound, NBO analysis would reveal:

Hybridization: The specific hybridization of each atom in the molecule.

Charge Distribution: The natural atomic charges on each atom, offering a more chemically intuitive picture than other charge models.

Intramolecular Interactions: It quantifies the stabilizing energy associated with delocalization effects, such as hyperconjugation. This is achieved by analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor) can be quantified to assess its contribution to molecular stability. rsc.orgcolab.ws

Molecular Dynamics Simulations

While quantum mechanics calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor). researchgate.net

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: The piperidine ring is known to exist in chair conformations. wikipedia.org MD simulations can explore the conformational landscape, the stability of different conformers, and the energy barriers for interconversion in a solution environment.

Study Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent organizes around the solute and calculate properties like the solvation free energy.

Investigate Binding to Biological Targets: If this compound is studied as a ligand for a protein, MD simulations can be used to model the protein-ligand complex. This can confirm the stability of the binding pose predicted by molecular docking and identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex over time. nih.govnih.gov

Conformational Analysis and Flexibility

The conformational landscape of this compound is largely dictated by the geometry of the piperidine ring. Consistent with the well-established principles of cyclohexane (B81311) stereochemistry, the piperidine ring predominantly adopts a chair conformation, which minimizes torsional and steric strain. wikipedia.org In this conformation, substituents at the 4-position can occupy either an axial or an equatorial position.

For 4-substituted piperidines, the energetic preference between the axial and equatorial conformers is influenced by the nature of the substituent. nih.gov While bulky, non-polar groups generally favor the more sterically accessible equatorial position, the conformational preference for polar substituents, such as the carboximidamide group, can be more complex. Factors such as electrostatic interactions and the potential for intramolecular hydrogen bonding come into play. nih.gov

Protonation of the piperidine nitrogen can further influence conformational equilibrium. For many 4-substituted piperidines with polar groups, protonation leads to a stabilization of the axial conformer. nih.gov This is attributed to favorable electrostatic interactions between the protonated nitrogen and the polar substituent. In the case of this compound, the carboximidamide group, with its own potential for protonation and hydrogen bonding, would likely exhibit a nuanced conformational behavior that is sensitive to the pH of the environment.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are instrumental in quantifying the energy differences between these conformers and predicting the most stable geometries. nih.govacs.org Such studies would be crucial for a deeper understanding of the three-dimensional structure of this compound and how it might influence its interactions with biological macromolecules.

Ligand-Target Interactions in Biological Systems

The structural motifs within this compound suggest its potential to engage in a variety of interactions with biological targets, such as proteins and nucleic acids. The piperidine ring, a common scaffold in medicinal chemistry, can participate in hydrophobic and van der Waals interactions within a binding pocket. nih.gov The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor, or, when protonated, a hydrogen bond donor.

The carboximidamide group is a key feature for establishing specific ligand-target interactions. As a bioisostere of a carboxylate or a protonated amine, it is capable of forming strong, directional hydrogen bonds and salt bridges. The two nitrogen atoms of the carboximidamide moiety can act as hydrogen bond donors, while the π-system can engage in π-stacking or cation-π interactions.

Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze how a ligand like this compound might bind to a specific biological target. researchgate.net For instance, studies on related piperidine carboxamides have elucidated their binding modes in the TRPA1 ion channel, highlighting the importance of hydrophobic interactions with the piperidine ring and hydrogen bonding with the carboxamide group for potent agonist activity. nih.gov A similar approach for this compound would involve docking the molecule into the active site of a target protein and simulating its dynamic behavior to assess the stability of the binding pose and identify key interacting residues.

In Silico ADME/Pharmacokinetic Analysis

In the early stages of drug discovery, in silico methods are widely employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential toxicity. researchgate.net These predictions help to identify potential liabilities and guide the optimization of lead compounds. For this compound, a range of computational models can be used to estimate its pharmacokinetic profile.

Several key physicochemical and pharmacokinetic parameters can be predicted using various software platforms. These predictions are often based on the compound's structure and rely on large datasets of experimentally determined properties. A summary of likely in silico ADME predictions for this compound is presented in the table below.

| ADME Property | Predicted Outcome | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | Low | Generally, lower molecular weight is associated with better absorption and distribution. |

| LogP (Lipophilicity) | Low to Moderate | Influences solubility, absorption, and membrane permeability. A balanced LogP is often desirable. |

| Aqueous Solubility | High | Essential for absorption and formulation. |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Low | Indicates whether the compound is likely to cross into the central nervous system. |

| Cytochrome P450 Inhibition | Low | Predicts the potential for drug-drug interactions. |

| Drug-Likeness (e.g., Lipinski's Rule of Five) | Compliant | Assesses whether the compound has physicochemical properties consistent with orally bioavailable drugs. |

Medicinal Chemistry Applications and Biological Activity

Piperidine-4-Carboximidamide as a Pharmacophore

The this compound moiety is a crucial pharmacophore in modern drug design, valued for its structural features that facilitate interactions with various biological targets. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. mdpi.com

The design of drug-like molecules often leverages the this compound structure. Its utility is demonstrated in the strategy of molecular hybridization, where this pharmacophore is combined with other known active moieties to create new chemical entities with enhanced or multi-target activity.

A notable example involves the development of a novel series of piperine-carboximidamide hybrids. nih.govsemanticscholar.org In this research, the piperine (B192125) scaffold, an alkaloid from black pepper, was chemically linked to a carboximidamide group via a piperidine (B6355638) linker. This design aimed to create cytotoxic agents with a multi-targeted inhibitory pathway. nih.govsemanticscholar.org The introduction of the chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net The resulting hybrid molecules, specifically compounds VIc, VIf, VIg, VIi, and VIk, demonstrated significant antiproliferative activity. nih.govsemanticscholar.org

The piperidine ring is a prevalent core structure in a vast number of pharmaceuticals. researchgate.net As a scaffold, the this compound framework provides a versatile platform for constructing libraries of compounds aimed at specific biological pathways. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with target proteins.

For instance, the closely related piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov This highlights the potential of the piperidine core in designing inhibitors for specific enzymes. In another context, benzofuran (B130515) and piperazine (B1678402) moieties were hybridized to design novel type II inhibitors for cyclin-dependent kinase 2 (CDK2), demonstrating the adaptability of such scaffolds in targeting key components of the cell cycle pathway. nih.gov The chromenopyridine scaffold, another heterocyclic system, also shows broad biological properties, underscoring the importance of such core structures in drug discovery. mdpi.com

Therapeutic Applications and Potential Targets

The structural attributes of this compound and its derivatives make them promising candidates for various therapeutic applications, with a significant focus on oncology. nih.govresearchgate.net